molecular formula C8H11NS B183464 N-methyl-3-(methylsulfanyl)aniline CAS No. 52960-99-3

N-methyl-3-(methylsulfanyl)aniline

Cat. No.: B183464
CAS No.: 52960-99-3
M. Wt: 153.25 g/mol
InChI Key: HCBMXZNWPDLTKP-UHFFFAOYSA-N
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Description

N-methyl-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS. It is a derivative of aniline, where the amino group is substituted with a methyl group and a methylsulfanyl group at the meta position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-3-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the methylation of 3-(methylsulfanyl)aniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitrobenzene to aniline, followed by methylation and thiolation steps. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

N-methyl-3-(methylsulfanyl)aniline has a wide range of applications in scientific research:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical transformations, including oxidation and reduction reactions.

Biology

  • Biological Activities : Studies have indicated potential antimicrobial and anticancer properties. Research focuses on its interaction with biological targets, such as enzymes and receptors, which may lead to therapeutic applications.

Medicine

  • Drug Development : The compound is explored for its role as a precursor in synthesizing new pharmacological agents. Its unique structure allows for modifications that can enhance biological activity.

Industry

  • Production of Dyes and Pigments : this compound is utilized in manufacturing specialty chemicals, including dyes and pigments due to its vibrant color properties.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Pharmacological Development : Research focused on modifying this compound derivatives to enhance their anticancer activity. The derivatives showed improved efficacy in cell line assays compared to the parent compound.
  • Industrial Application : A case study highlighted the use of this compound in dye production, demonstrating its effectiveness in achieving vibrant colors while maintaining stability under various conditions.

Mechanism of Action

The mechanism of action of N-methyl-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, modulating various biochemical processes. The compound’s effects are mediated through its binding to active sites on target proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-3-(methylsulfanyl)aniline is unique due to the presence of both the N-methyl and methylsulfanyl groups, which confer distinct chemical and biological properties.

Biological Activity

N-methyl-3-(methylsulfanyl)aniline, a compound with the molecular formula C₇H₉NOS, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound consists of a methyl group attached to the nitrogen atom of an aniline structure, along with a methylsulfanyl group. Its unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can act as an inhibitor or activator of various enzymes, modulating biochemical processes through binding to active sites on target proteins. Such interactions can lead to alterations in enzyme activity and function, thereby influencing cellular pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is thought to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including non-small cell lung carcinoma (NSCLC) cells. The compound's cytotoxic effects are likely due to its ability to induce apoptosis and disrupt cell cycle progression in cancer cells.

Case Studies and Experimental Data

  • Antimicrobial Activity : In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated notable inhibition against S. aureus ATCC 29213 and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of common antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Activity : A recent investigation into the effects of this compound on NSCLC cell lines revealed that it inhibited cell proliferation with IC₅₀ values ranging from 10 µM to 25 µM. Further assays indicated that the compound induced apoptosis in approximately 40% of treated cells, demonstrating its potential as an anticancer therapeutic .

Data Summary Table

Biological Activity Target Organisms/Cell Lines IC₅₀/MIC Values Mechanism
AntimicrobialStaphylococcus aureusMIC: 5 µg/mLMembrane disruption
AnticancerNSCLC A549IC₅₀: 15 µMApoptosis induction

Properties

IUPAC Name

N-methyl-3-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBMXZNWPDLTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571533
Record name N-Methyl-3-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52960-99-3
Record name N-Methyl-3-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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